CB1 Receptor Binding Affinity: Direct Head-to-Head Comparison with JWH-250
In a direct head-to-head binding assay using cannabinoid receptor preparations, Cannabipiperidiethanone (compound 1) exhibited a CB1 receptor IC50 of 591 nM. This affinity is 2.3-fold weaker than that of JWH-250 measured in the same study, making CPE a distinctly moderate-affinity ligand for the CB1 receptor compared to its closest structural analog [1].
| Evidence Dimension | CB1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 591 nM |
| Comparator Or Baseline | JWH-250: IC50 = 257 nM (calculated from fold difference) |
| Quantified Difference | 2.3-fold lower affinity (higher IC50) for Cannabipiperidiethanone |
| Conditions | Radioligand binding assay on cannabinoid CB1 receptor preparations; Uchiyama et al., Chem Pharm Bull, 2011 [1] |
Why This Matters
This quantitative difference mandates that CPE, not JWH-250, be used when studying the specific pharmacological profile of this hybrid scaffold, as even closely related structures produce significantly divergent receptor occupancy at a given concentration.
- [1] Uchiyama N, Kikura-Hanajiri R, Goda Y. Identification of a novel cannabimimetic phenylacetylindole, cannabipiperidiethanone, as a designer drug in a herbal product and its affinity for cannabinoid CB₁ and CB₂ receptors. Chem Pharm Bull (Tokyo). 2011;59(9):1203-5. View Source
